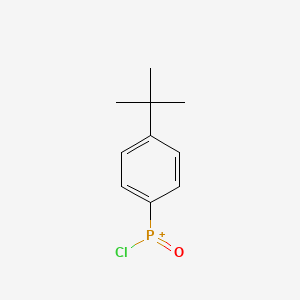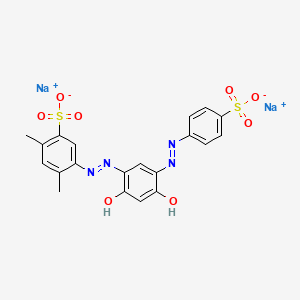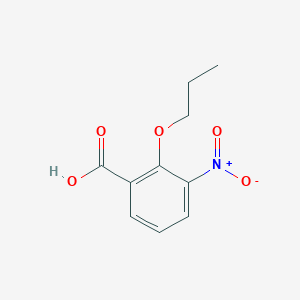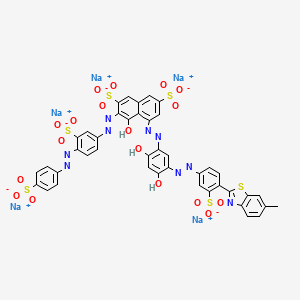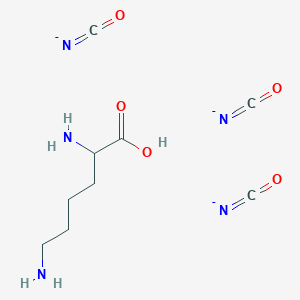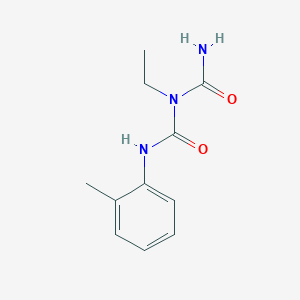![molecular formula C12H16S B14455035 {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene CAS No. 70856-98-3](/img/structure/B14455035.png)
{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene is an organic compound that features a benzene ring substituted with a butan-2-yl sulfanyl group and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene typically involves the following steps:
Formation of the Butan-2-yl Sulfanyl Group: This can be achieved by reacting butan-2-yl halide with a thiol compound under basic conditions to form the butan-2-yl sulfanyl group.
Attachment to the Benzene Ring: The butan-2-yl sulfanyl group is then attached to the benzene ring through a substitution reaction, often using a Friedel-Crafts alkylation method.
Introduction of the Ethenyl Group: The final step involves the addition of the ethenyl group to the benzene ring, which can be done through a Heck reaction or similar coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethenyl group.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Material Science: Utilized in the production of advanced materials with specific properties.
Chemical Manufacturing: Employed as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can engage in nucleophilic interactions, while the ethenyl group can participate in electrophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-[(Butan-2-yl)sulfanyl]ethyl}benzene: Similar structure but with an ethyl group instead of an ethenyl group.
{2-[(Butan-2-yl)sulfanyl]propyl}benzene: Contains a propyl group instead of an ethenyl group.
Uniqueness
{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene is unique due to the presence of both a sulfanyl group and an ethenyl group on the benzene ring
Eigenschaften
CAS-Nummer |
70856-98-3 |
|---|---|
Molekularformel |
C12H16S |
Molekulargewicht |
192.32 g/mol |
IUPAC-Name |
2-butan-2-ylsulfanylethenylbenzene |
InChI |
InChI=1S/C12H16S/c1-3-11(2)13-10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
OIKCTJVFXFCOCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)SC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


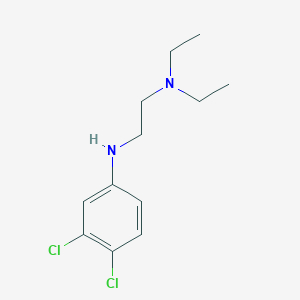
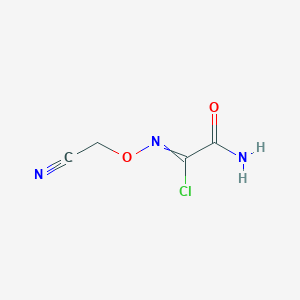
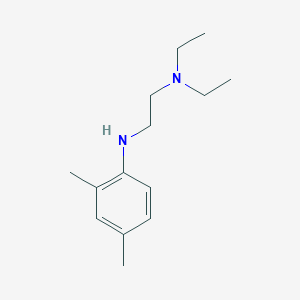
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
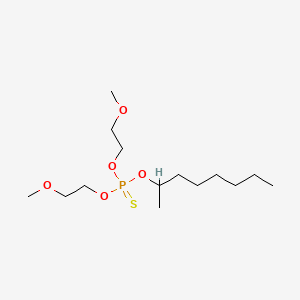

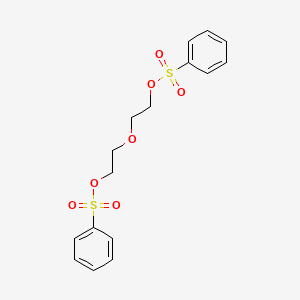
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
